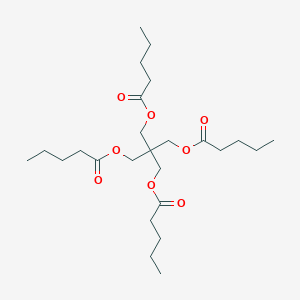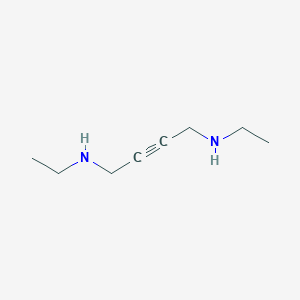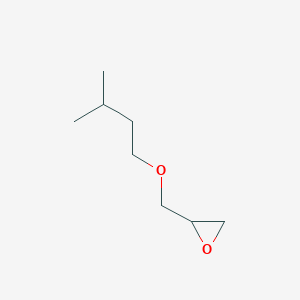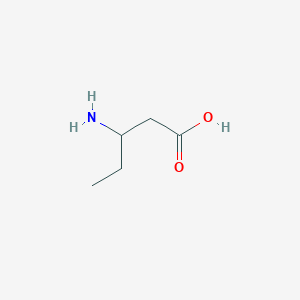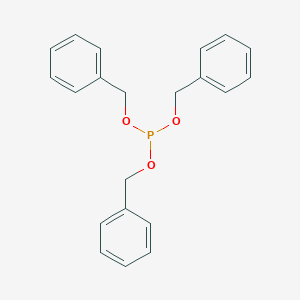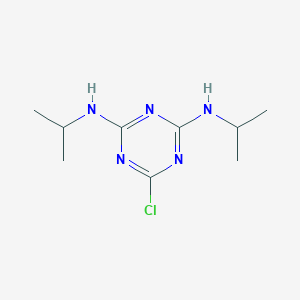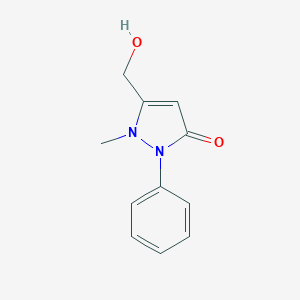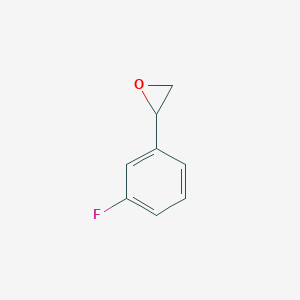
2-(3-Fluorophenyl)oxirane
Übersicht
Beschreibung
2-(3-Fluorophenyl)oxirane is a fluorinated oxirane compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of the fluorine atom on the phenyl ring can significantly alter the physical and chemical properties of the molecule, making it an interesting target for research.
Synthesis Analysis
The synthesis of fluorinated oxiranes, such as 2-(3-Fluorophenyl)oxirane, often involves the reaction of fluorinated benzophenones with suitable reagents. For instance, 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane was synthesized using 2,4'-difluorobenzophenone and trimethylsulphonium hydrogen sulphate under basic conditions, with a high yield and purity . Similarly, various fluorinated oxiranes have been synthesized through reactions involving diazomethane, demonstrating efficient transfer of chirality and high diastereoselectivity .
Molecular Structure Analysis
The molecular structure of fluorinated oxiranes is characterized by the presence of a three-membered oxirane ring, which is highly strained and reactive. The fluorine atom(s) attached to the aromatic ring can influence the reactivity and stereochemistry of the oxirane ring. For example, the structure of 2-(fluoromethyl)oxirane was established by X-ray analysis, revealing insights into the conformation and reactivity of the molecule .
Chemical Reactions Analysis
Fluorinated oxiranes are versatile intermediates in organic synthesis. They can undergo regioselective ring-opening reactions with various nucleophiles, leading to a range of products. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral primary and secondary amines to form diastereomeric products that can be easily identified and quantified . Additionally, 2-nitro-2-phenylthio oxiranes can react with heteroatomic nucleophiles to yield α-substituted S-phenylthio esters, with the reaction with boron trifluoride etherate being particularly efficient .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated oxiranes are influenced by the presence of the fluorine atom and the oxirane ring. The fluorine atom contributes to the molecule's polarity and can enhance the stability of certain conformations due to its electronegativity. The oxirane ring's strain makes these compounds highly reactive, which is useful in various chemical transformations. For instance, the polymerization of 2,3-disubstituted oxiranes can lead to polymers with unique structures and properties, such as a carbonyl–aromatic π-stacked structure that facilitates intramolecular charge transfer interactions . Additionally, the synthesis of poly[2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane] demonstrates the potential of fluorinated oxiranes in creating materials with specific molecular weights and structures .
Wissenschaftliche Forschungsanwendungen
Chiral Resolution of Amines : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines. It is effective in analyzing scalemic mixtures of amines, reacting through regioselective ring-opening and producing easily identifiable and quantifiable diastereomeric products (Rodríguez-Escrich et al., 2005).
Fluorinated Chirons Synthesis : The synthesis of optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane provides a pathway to creating various fluorinated derivatives. This compound is useful in regio- and stereo-selective openings of the oxirane ring, leading to the formation of several derivatives (Arnone et al., 1992).
Stereochemical Studies and Synthesis : Research on the synthesis and stereochemistry of fluorinated chirons has contributed to the understanding of reaction conditions influencing chemo- and stereoselectivity. The studies include reactions on chiral auxiliaries and opening of the oxirane ring by various nucleophiles (Arnone et al., 1995).
Synthesis of Fluorophenyl Oxirane Compounds : Research on the synthesis of 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane has been conducted, with the exploration of optimum reaction conditions and yields for such compounds (Meng Ling, 2006).
Pharmacological Applications : There is research on compounds like GSK1059865, which contains a fluoro-phenyl oxirane structure, in the context of pharmacological applications such as the treatment of compulsive eating disorders (Piccoli et al., 2012).
Antimicrobial and Antioxidant Activities : Some studies explore the antimicrobial and antioxidant activities of keto-oxiranes with a fluorene-phenyl structure. These compounds have been found to exhibit significant bioactivity, making them potentially useful in medical and biochemical research (Thirunarayanan & Vanangamudi, 2016).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRZCKMGQHNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571078 | |
| Record name | 2-(3-Fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)oxirane | |
CAS RN |
18511-63-2 | |
| Record name | 2-(3-Fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

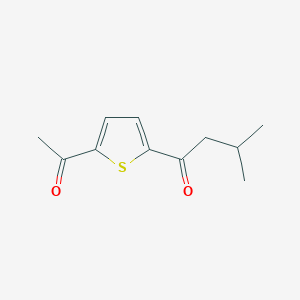
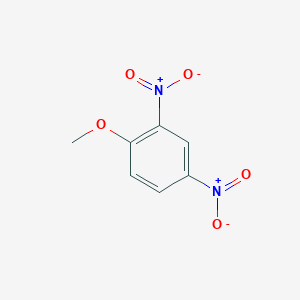

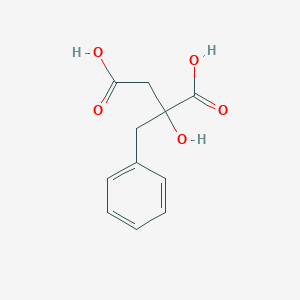
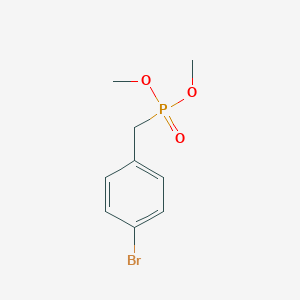
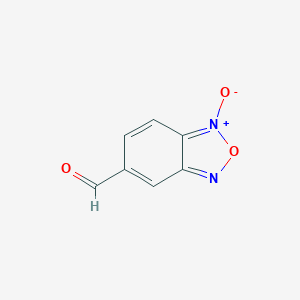
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
